![molecular formula C23H24N4O2S B2813195 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1209555-72-5](/img/structure/B2813195.png)
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
This compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation of 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof. The invention also provides a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone of Formula II, or salts thereof, using the 1- (3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine of Formula III, or salts thereof .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formulaC10H11N3
. The 3D structure may be viewed using Java or Javascript . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine to obtain l-tert-butoxycarbonyl-4- (3 -methyl- 1 -phenyl - 5-pyrazolyl)piperazine as an oil; and its deprotection with trifluoroacetic acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.2144 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have investigated its pharmacological properties, including its potential as an:
- Antioxidant : Given its resemblance to the antioxidant drug Edaravone , this compound may exhibit similar protective effects against oxidative stress .
- Neuroprotective Agent : Its potential in stroke recovery and treatment of amyotrophic lateral sclerosis (ALS) warrants further exploration .
- Dipeptidylpeptidase 4 (DPP-4) Inhibitor : It can serve as an intermediate for developing antidiabetic agents .
Antiparasitic Activity
Studies have evaluated its efficacy against parasitic diseases:
Heterocyclic Synthesis
The pyrazolone ring is a versatile building block in heterocyclic chemistry. Researchers have utilized this compound for synthesizing various derivatives:
- 1,3-Dimethyl-5-pyrazolone : An important intermediate in medicinal compound synthesis .
- γ-Bicyclic Heteroarylpiperazines : These compounds have been prepared using the compound as an intermediate .
Molecular Simulation Studies
Computational approaches have been employed to understand its binding interactions:
- Antipromastigote Activity : Molecular simulations suggest favorable binding patterns in the active site of LmPTR1, supporting its potent antipromastigote activity .
Green Synthesis
Efforts toward sustainable chemistry have led to solvent-free synthesis methods:
- Solvent-Free Preparation : Researchers have not yet reported solvent-free synthesis for 1,3-dimethyl-5-pyrazolone, but this area holds promise for future investigations .
Other Biological Activities
While not exhaustive, additional areas of interest include:
Mechanism of Action
properties
IUPAC Name |
[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-25-20(15-19(24-25)16-6-3-2-4-7-16)23(29)27-11-9-26(10-12-27)22(28)18-14-17(18)21-8-5-13-30-21/h2-8,13,15,17-18H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQQJFQHPXDIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone |
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